N'-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide
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Overview
Description
N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a phenyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and a base.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be synthesized by reacting a hydrazine derivative with an appropriate ester or acid chloride.
Coupling Reactions: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-2-carbohydrazide
- N’-(2-ethyl-2-hydroxybutanoyl)-4-methyl-N-phenylthiophene-3-carbohydrazide
- N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylfuran-3-carbohydrazide
Uniqueness
N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a phenyl group and a carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-18(23,5-2)17(22)19-20(15-9-7-6-8-10-15)16(21)14-11-13(3)24-12-14/h6-12,23H,4-5H2,1-3H3,(H,19,22) |
InChI Key |
QJJQZXGCXPOQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NN(C1=CC=CC=C1)C(=O)C2=CSC(=C2)C)O |
Origin of Product |
United States |
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